molecular formula C18H22FN3O3S B6762099 5-[1-(2-Cyclopropylethylsulfonyl)piperidin-3-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole

5-[1-(2-Cyclopropylethylsulfonyl)piperidin-3-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B6762099
M. Wt: 379.5 g/mol
InChI Key: UMYRWIDHQAAUTL-UHFFFAOYSA-N
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Description

5-[1-(2-Cyclopropylethylsulfonyl)piperidin-3-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole is a complex organic compound that features a piperidine ring, a fluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[1-(2-Cyclopropylethylsulfonyl)piperidin-3-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropylethylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropylethylsulfonyl chloride under basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling with the Fluorophenyl Group: The final step involves coupling the fluorophenyl group to the oxadiazole ring using appropriate coupling reagents and conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitro groups under acidic conditions.

Major Products:

    Oxidation: Oxidation of the piperidine ring can lead to the formation of piperidone derivatives.

    Reduction: Reduction of the oxadiazole ring can result in the formation of hydrazine derivatives.

    Substitution: Substitution reactions on the fluorophenyl group can yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies investigating its interaction with biological targets.

    Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[1-(2-Cyclopropylethylsulfonyl)piperidin-3-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The piperidine ring and oxadiazole moiety are known to interact with various enzymes and receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine ring structure and exhibit various biological activities.

    Oxadiazole Derivatives: Compounds like 3,5-diphenyl-1,2,4-oxadiazole are structurally similar and have been studied for their pharmacological properties.

Uniqueness: 5-[1-(2-Cyclopropylethylsulfonyl)piperidin-3-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole is unique due to the combination of its structural features, which may confer distinct biological activities and pharmacological properties. The presence of the cyclopropylethylsulfonyl group and the fluorophenyl moiety may enhance its stability and specificity for certain biological targets.

Properties

IUPAC Name

5-[1-(2-cyclopropylethylsulfonyl)piperidin-3-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3S/c19-16-7-5-14(6-8-16)17-20-18(25-21-17)15-2-1-10-22(12-15)26(23,24)11-9-13-3-4-13/h5-8,13,15H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYRWIDHQAAUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CCC2CC2)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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